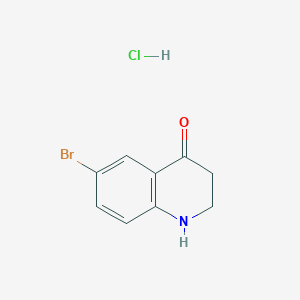![molecular formula C10H6N2O B13032119 4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
4H-Pyrazolo[1,5-a]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrazolo[1,5-a]indol-4-one is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]indol-4-one can be achieved through several methods. One common approach involves the alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime . The starting materials, such as tryptophol and 2-bromocyclopentanone, are reacted in the presence of HBF4·OEt2 to provide intermediate compounds. These intermediates undergo further reactions with hydroxylamine hydrochloride and methanesulfonyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions that are efficient and cost-effective. These methods often utilize readily available starting materials and environmentally friendly reaction conditions . The use of microwave irradiation and organic catalysis in multicomponent reactions has been explored to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrazolo[1,5-a]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
4H-Pyrazolo[1,5-a]indol-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4H-Pyrazolo[1,5-a]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites and altering the function of target proteins . This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[1,5-a]indole: Another isomer of pyrazoloindole with different electronic properties.
3H-Pyrazolo[1,5-a]indole: This isomer is less stable compared to 4H-Pyrazolo[1,5-a]indol-4-one.
Pyrazolo[3,4-b]quinolin-5(4H)-one: A related compound with a quinoline ring fused to the pyrazole ring.
Uniqueness
This compound is unique due to its stability and the specific arrangement of its fused ring system. This stability makes it a valuable scaffold for various applications, particularly in drug development and materials science .
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]indol-4-one |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H |
Clé InChI |
PCVHSGVVEFLZCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=NN23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


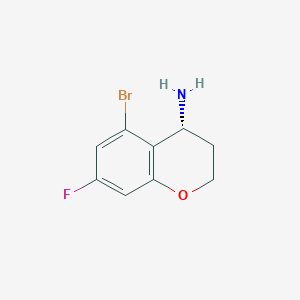
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

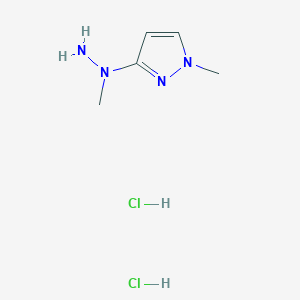
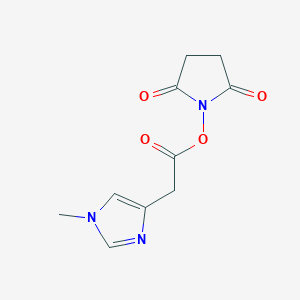
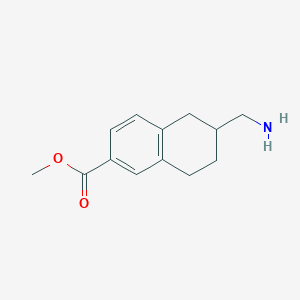
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)


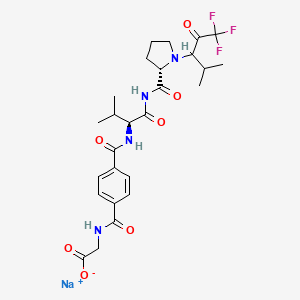
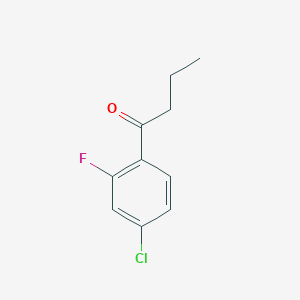
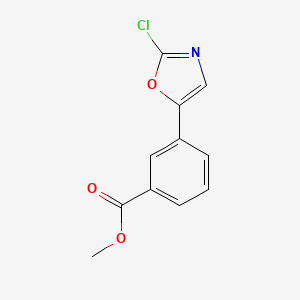
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
